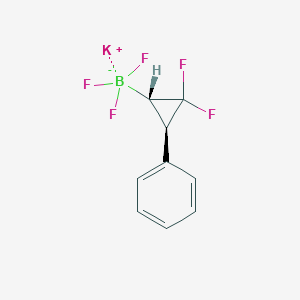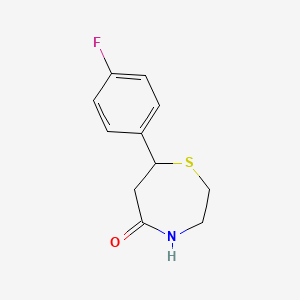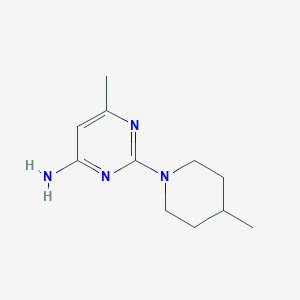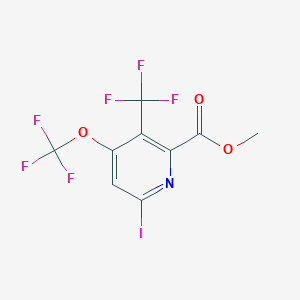![molecular formula C27H46O3 B14796961 (10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B14796961.png)
(10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7alpha,25-Dihydroxycholesterol: is a potent and selective endogenous ligand for the orphan G protein-coupled receptor EBI2 (GPR183). This oxysterol plays a significant role in the regulation of immune cell migration and has been implicated in various biological processes and diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7alpha,25-Dihydroxycholesterol can be synthesized from cholesterol through a series of hydroxylation reactionsThis is typically achieved using cytochrome P450 enzymes, specifically CYP7B1, which catalyzes the hydroxylation at the 7alpha position .
Industrial Production Methods: Industrial production of 7alpha,25-Dihydroxycholesterol involves the use of biotechnological methods, including the expression of cytochrome P450 enzymes in microbial systems. This allows for the efficient and scalable production of the compound under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 7alpha,25-Dihydroxycholesterol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form diols or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxysterols, diols, and substituted cholesterol derivatives .
Applications De Recherche Scientifique
Chemistry: 7alpha,25-Dihydroxycholesterol is used as a ligand in studies involving G protein-coupled receptors, particularly EBI2. It helps in understanding the signaling pathways and functions of these receptors .
Biology: In biological research, 7alpha,25-Dihydroxycholesterol is used to study immune cell migration, activation, and differentiation. It has been shown to direct the migration of B cells, T cells, and dendritic cells .
Medicine: The compound is being investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases, cardiovascular diseases, neurodegenerative diseases, and metabolic disorders such as diabetes and obesity .
Industry: In the pharmaceutical industry, 7alpha,25-Dihydroxycholesterol is used in drug discovery and development, particularly in the identification of novel therapeutic targets and the design of new drugs .
Mécanisme D'action
7alpha,25-Dihydroxycholesterol exerts its effects by binding to the G protein-coupled receptor EBI2 (GPR183). This binding activates the receptor and initiates a signaling cascade that regulates immune cell migration and function. The compound creates a gradient that guides the movement of immune cells to specific locations within the body .
Comparaison Avec Des Composés Similaires
- 25-Hydroxycholesterol
- 27-Hydroxycholesterol
- 24(S)-Hydroxycholesterol
- 7beta-Hydroxycholesterol
Comparison: 7alpha,25-Dihydroxycholesterol is unique in its high potency and selectivity for the EBI2 receptor. Unlike other oxysterols, it has a specific role in directing immune cell migration and has been shown to have significant effects on immune responses. This makes it a valuable tool in both basic research and therapeutic applications .
Propriétés
Formule moléculaire |
C27H46O3 |
|---|---|
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
(10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17?,19?,20?,21?,22?,23?,24?,26-,27+/m0/s1 |
Clé InChI |
BQMSKLCEWBSPPY-GVWXVILXSA-N |
SMILES isomérique |
CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCC3C2C(C=C4[C@@]3(CCC(C4)O)C)O)C |
SMILES canonique |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2s)-2-({3-[hydroxyl(2-Phenyl-(1r)-1-{[(Benzyloxy)[(2s)-2-({3-[hydroxyl(2-Phenyl-(1r)-1-Carbonyl]-Amino}ethyl)phosphinyl]-2-[(3-Phenylisoxazol-5-Yl)methyl]-1-Oxo-Propyl}amino)-3-(4-Hydroxy-Phenyl)](/img/structure/B14796898.png)

![N-[2-(tetrazolidin-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B14796909.png)


![[(13S,17R)-17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14796931.png)


![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14796943.png)
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14796945.png)
![2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B14796959.png)
![rel-(4aR,8aS)-Octahydro-6-(phenylmethyl)-2H-pyrano[3,2-c]pyridine](/img/structure/B14796967.png)
